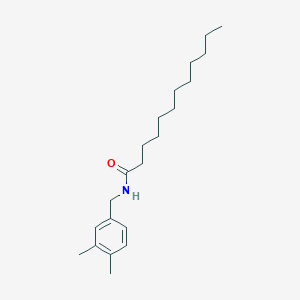

N-(3,4-Dimethylbenzyl)dodecanamide

Description

N-(3,4-Dimethylbenzyl)dodecanamide is a synthetic amide derivative with the molecular formula C₂₁H₃₅NO and a molecular weight of 317.27 g/mol . Structurally, it consists of a dodecanamide (12-carbon alkyl chain) linked via an amide bond to a 3,4-dimethylbenzyl group.

Properties

CAS No. |

102366-73-4 |

|---|---|

Molecular Formula |

C21H35NO |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]dodecanamide |

InChI |

InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-11-12-13-21(23)22-17-20-15-14-18(2)19(3)16-20/h14-16H,4-13,17H2,1-3H3,(H,22,23) |

InChI Key |

ZVPBVGLFEPZQCG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |

Other CAS No. |

102366-73-4 |

Synonyms |

N-[(3,4-dimethylphenyl)methyl]dodecanamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Aromatic Substitutions

N-(3,4-Dimethoxy-β-phenylethyl)amide Derivatives

Compounds such as N-(3,4-Dimethoxy-β-phenylethyl)decanamide (3d) and N-(3,4-Dimethoxy-β-phenylethyl)hexadecanamide (3g) share a similar aromatic-amide backbone but differ in substituents and alkyl chain length. Key differences include:

- Substituent Effects : The dimethylbenzyl group in the target compound introduces steric hindrance and hydrophobicity compared to the dimethoxy group in derivatives, which may enhance electron-donating properties .

- Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecanamide in 3g) increase melting points (e.g., 102–103°C for 3g vs. 81–82°C for decanamide 3d), suggesting that N-(3,4-Dimethylbenzyl)dodecanamide’s shorter chain may lower its melting point relative to 3g .

Table 1: Physical Properties of Selected Aromatic Amides

Lauramide-Based Surfactants

Lauramide derivatives, such as LAURAMIDE MEA (N-{2-hydroxyethyl}dodecanamide) and LAURAMIDE MIPA (N-(2-hydroxypropyl)dodecanamide), are widely used in cosmetics as antistatic agents and viscosity modifiers . Key comparisons include:

- Functional Groups : The hydroxyethyl/hydroxypropyl groups in lauramides enhance hydrophilicity and surfactant activity, whereas the dimethylbenzyl group in the target compound may favor lipid solubility and membrane interaction.

- Applications : Lauramides are optimized for surface activity, while N-(3,4-Dimethylbenzyl)dodecanamide’s aromatic substitution could make it more suitable for hydrophobic interactions in drug delivery or polymer stabilization.

Complex Benzodioxepin Derivatives

In contrast, the target compound’s simpler aromatic structure may prioritize synthetic accessibility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.